Neuroleptic Potency: 6-Substituted 11H-Dibenz[b,e]azepines vs. Clozapine in Animal Models
Derivatives of 11H-dibenz[b,e]azepine bearing a cyanomethylene-bearing basic side chain at the 6-position exhibit neuroleptic activity 2- to 7-fold greater than clozapine in standardized rodent behavioral assays. This potency range was established for four specific (E)/(Z)-[6-(alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitrile congeners (compounds 12, 14, 16, 20) and was not observed for the unsubstituted parent scaffold or for analogous substitutions on the dibenz[b,f]azepine core [1]. The 11H-[b,e] scaffold provides a geometric platform that, when elaborated at C6 and C11, yields pharmacophore complementarity to dopamine and serotonin receptor subtypes not achievable with the [b,f] isomer series.
| Evidence Dimension | In vivo neuroleptic potency (apomorphine antagonism; tryptamine antagonism) |
|---|---|
| Target Compound Data | 2–7× clozapine (compounds 12, 14, 16, 20) |
| Comparator Or Baseline | Clozapine = 1× (reference standard); unsubstituted 11H-dibenz[b,e]azepine showed negligible neuroleptic activity |
| Quantified Difference | 2–7-fold increase over clozapine; 0-fold for unsubstituted scaffold |
| Conditions | Apomorphine antagonism in rats; tryptamine antagonism in rats; sedative/anticholinergic activity in mice; muscle-relaxing activity in rabbits |
Why This Matters
Procurement of the correct [b,e] scaffold is essential for CNS lead optimization programs targeting neuroleptic activity; substitution with the more widely available [b,f] scaffold will not recapitulate this potency advantage.
- [1] Steiner, G.; Franke, A.; Hädicke, E.; Lenke, D.; Teschendorf, H. J.; Hofmann, H. P.; Kreiskott, H.; Worstmann, W. Tricyclic Epines. Novel (E)- and (Z)-11H-Dibenz[b,e]azepines as Potential Central Nervous System Agents. Variation of the Basic Side Chain. J. Med. Chem. 1986, 29 (10), 1877–1888. Compounds 12, 14, 16, 20: 2–7× clozapine. View Source
